(1-Methylcyclohexyl)methanol

Beschreibung

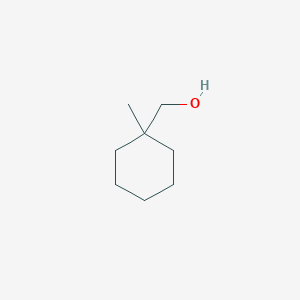

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1-methylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(7-9)5-3-2-4-6-8/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBPRIUBEQJUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363533 | |

| Record name | (1-methylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14064-13-2 | |

| Record name | (1-methylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylcyclohexyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of (1-Methylcyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylcyclohexyl)methanol is a primary alcohol that serves as a versatile intermediate in organic synthesis. Its unique structural features, combining a substituted cyclohexane ring with a hydroxymethyl group, make it a valuable building block in the preparation of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and visualizations of key chemical transformations. The information presented is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a colorless oil at room temperature.[1] The following tables summarize its key chemical identifiers and physical properties based on available experimental and predicted data.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 14064-13-2 | [1][2] |

| Molecular Formula | C₈H₁₆O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1][2] |

| InChI Key | UUBPRIUBEQJUQL-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1(CCCCC1)CO | [2] |

| Synonyms | 1-Hydroxymethyl-1-methylcyclohexane, 1-Methylcyclohexanemethanol, Cyclohexanemethanol, 1-methyl- | [2] |

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Physical State | Liquid | Room Temperature | [1] |

| Appearance | Colorless oil | - | [1] |

| Boiling Point | 197 to 198 °C | 768 Torr | [1] |

| 57-58 °C | - | [3] | |

| Melting Point | Not Available | - | [1] |

| Density (Predicted) | 0.893 ± 0.06 g/cm³ | 20 °C, 760 Torr | [1] |

| Refractive Index | 1.449 | - | [1] |

| 1.4691 | - | [3] | |

| Solubility | Not Available | - | [1] |

Synthesis of this compound

A common and industrially relevant method for the synthesis of this compound involves a two-step process starting from 1-methylcyclohexene. The first step is a hydroformylation reaction (also known as the oxo process) to produce 1-methylcyclohexanecarbaldehyde, which is subsequently reduced to the target primary alcohol.[4][5]

Synthesis Pathway

The overall synthetic route is depicted below:

Experimental Protocols

The following protocols are generalized procedures for the synthesis of this compound.

Step 1: Hydroformylation of 1-Methylcyclohexene

This procedure is based on the rhodium-catalyzed hydroformylation of alkenes.[5]

-

Materials: 1-methylcyclohexene, rhodium catalyst (e.g., [Rh(acac)(CO)₂]), phosphine ligand (e.g., triphenylphosphine), anhydrous and degassed solvent (e.g., toluene), syngas (1:1 mixture of CO and H₂), high-pressure autoclave reactor, Schlenk line.

-

Procedure:

-

In an inert atmosphere (e.g., glovebox), charge the high-pressure autoclave with the rhodium catalyst and phosphine ligand.

-

Add the anhydrous, degassed solvent to the autoclave.

-

Add 1-methylcyclohexene to the reaction mixture.

-

Seal the autoclave and purge several times with syngas.

-

Pressurize the reactor to the desired pressure (e.g., 20 atm) with the syngas mixture.

-

Heat the reactor to the desired temperature (e.g., 80 °C) with vigorous stirring.

-

Monitor the reaction progress by appropriate analytical techniques (e.g., GC, TLC).

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

-

The resulting solution containing 1-methylcyclohexanecarbaldehyde can be used directly in the next step or purified.

-

Step 2: Reduction of 1-Methylcyclohexanecarbaldehyde

The aldehyde intermediate is reduced to the corresponding alcohol.[4]

-

Materials: 1-methylcyclohexanecarbaldehyde solution from Step 1, reducing agent (e.g., sodium borohydride or catalytic hydrogenation setup with H₂ and a catalyst like Ni, Pd, or Pt), appropriate solvent (e.g., methanol or ethanol for NaBH₄ reduction).

-

Procedure (using Sodium Borohydride):

-

Cool the solution of 1-methylcyclohexanecarbaldehyde in a suitable solvent (e.g., methanol) in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, continue stirring at 0 °C for a specified time, then allow the reaction to warm to room temperature.

-

Monitor the reaction for the disappearance of the aldehyde.

-

Once complete, quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Remove the solvent in vacuo to yield the crude this compound.

-

The crude product can be purified by distillation under reduced pressure.

-

Chemical Reactivity and Visualization

This compound exhibits reactivity typical of a primary alcohol. The hydroxyl group can be oxidized or converted into a good leaving group for nucleophilic substitution reactions.

Key Reactions

-

Tosylation: The hydroxyl group can be converted to a tosylate, which is an excellent leaving group, by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[4]

-

Oxidation: The primary alcohol can be oxidized to a carboxylic acid, 1-methylcyclohexanecarboxylic acid, using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[4]

Safety Information

This compound is a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with well-defined, albeit in some cases predicted, physical and chemical properties. The synthetic route via hydroformylation of 1-methylcyclohexene followed by reduction is a robust method for its preparation. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in research and development, particularly in the synthesis of novel organic molecules for various applications, including drug discovery. Further experimental determination of properties such as melting point and solubility in a range of solvents would be beneficial to the scientific community.

References

Spectroscopic Profile of (1-Methylcyclohexyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (1-Methylcyclohexyl)methanol, a key intermediate in organic synthesis. The document outlines the characteristic signals in ¹H Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supported by detailed experimental protocols.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The absence of complex splitting patterns for the methyl and methylene protons attached to the quaternary carbon is a key identifying feature.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -CH₃ (Methyl) | ~0.9 - 1.2 | Singlet | 3H |

| -CH₂- (Cyclohexane) | ~1.2 - 1.6 | Multiplet | 10H |

| -OH (Hydroxyl) | Variable | Singlet (broad) | 1H |

| -CH₂OH (Methylene) | ~3.4 | Singlet | 2H |

Infrared (IR) Spectroscopic Data

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the hydroxyl functional group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (intermolecular hydrogen bonding) |

| ~2920, ~2850 | Strong | C-H stretch (alkane) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1040 | Strong | C-O stretch (primary alcohol) |

Experimental Protocols

Synthesis of this compound via Hydroboration-Oxidation of 1-Methylcyclohexene

This compound can be synthesized from 1-methylcyclohexene through a hydroboration-oxidation reaction.[1] This two-step process involves the anti-Markovnikov addition of borane across the double bond, followed by oxidation to yield the primary alcohol.[1]

Materials:

-

1-Methylcyclohexene

-

Borane-tetrahydrofuran complex (BH₃•THF) solution

-

Sodium hydroxide (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), 1-methylcyclohexene is dissolved in anhydrous tetrahydrofuran (THF).

-

The flask is cooled in an ice bath, and a solution of borane-THF complex is added dropwise while maintaining the temperature.

-

The reaction mixture is stirred at room temperature for a specified time to ensure the complete formation of the organoborane intermediate.

-

The reaction is then carefully quenched by the slow, sequential addition of a sodium hydroxide solution followed by hydrogen peroxide solution, while still in an ice bath to control the exothermic reaction.

-

The resulting mixture is stirred for a period to allow for the oxidation to complete.

-

The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product can be purified by distillation or column chromatography to yield pure this compound.

¹H NMR Spectroscopy

Sample Preparation: A small amount of the purified this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Data Acquisition: The ¹H NMR spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz). Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay to ensure quantitative integration.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates or the clean ATR crystal is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Structure-Spectra Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and its key spectroscopic features.

Caption: Correlation of this compound structure with its ¹H NMR and IR data.

Spectroscopic Analysis Workflow

The general workflow for obtaining and interpreting spectroscopic data for a compound like this compound is depicted below.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

(1-Methylcyclohexyl)methanol CAS number and synonyms

An In-depth Technical Guide to (1-Methylcyclohexyl)methanol: CAS Number and Synonyms

This technical guide serves as a core reference for researchers, scientists, and drug development professionals, providing essential identification information for this compound. The document focuses on the compound's Chemical Abstracts Service (CAS) number and its various synonyms, crucial for accurate documentation, database searches, and procurement.

Chemical Identity

This compound is a cycloaliphatic alcohol. Its structure consists of a cyclohexane ring substituted with both a methyl group and a hydroxymethyl group on the same carbon atom. This structure dictates its chemical properties and reactivity.

Data Presentation: Identifiers for this compound

For clarity and ease of comparison, the primary identifiers for this compound are summarized in the table below. This information is vital for unambiguous identification in research and regulatory documentation.

| Identifier Type | Identifier | Source |

| CAS Number | 14064-13-2 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Synonym | Cyclohexanemethanol, 1-methyl- | [1] |

| Synonym | 1-Hydroxymethyl-1-methylcyclohexane | [4][5] |

| Synonym | (1-Methylcyclohexanyl)methanol | [4][5] |

| Synonym | 1-Methyl-1-cyclohexanemethanol | [4][5] |

| Molecular Formula | C8H16O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

Experimental Protocols and Signaling Pathways

It is important to note that experimental protocols and signaling pathways are not applicable to the core topic of this guide, which is the identification of a chemical compound through its CAS number and synonyms. Such information would be relevant to studies involving the biological activity or chemical reactions of this compound, which is beyond the scope of this particular technical document.

Logical Relationships of Identifiers

The following diagram illustrates the relationship between the primary chemical name, its unique CAS number, and its various synonyms. This visualization helps in understanding how different terms are used to refer to the same chemical entity.

Caption: Logical relationship between the primary name, CAS number, and synonyms.

References

- 1. This compound | C8H16O | CID 1501840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 14064-13-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 6240-11-5(1-Adamantaneethanol) | Kuujia.com [kuujia.com]

- 4. biosynth.com [biosynth.com]

- 5. 1-Hydroxymethyl-1-methylcyclohexane | 14064-13-2 | FH24414 [biosynth.com]

Molecular formula and weight of (1-Methylcyclohexyl)methanol

An In-Depth Technical Guide to (1-Methylcyclohexyl)methanol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and potential applications, with a focus on structured data presentation and detailed experimental protocols.

Core Chemical Data

This compound is a cyclic alcohol with a molecular formula of C8H16O[1][2][3]. Its chemical structure consists of a cyclohexane ring substituted with a methyl group and a hydroxymethyl group on the same carbon atom. This structure gives it distinct physical and chemical properties relevant to its use in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C8H16O | [1][2][3] |

| Molecular Weight | 128.21 g/mol | [1][4] |

| CAS Number | 14064-13-2 | [3][4][5] |

| Physical State | Liquid | [4] |

| IUPAC Name | This compound | [1] |

Spectroscopic and Physicochemical Properties

Spectroscopic data is crucial for the identification and characterization of this compound. The predicted ¹H NMR and characteristic IR absorptions are summarized below.

| Spectroscopic Data | Predicted Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹) | Key Features |

| ¹H NMR | ||

| Cyclohexane Ring (-CH₂-)₅ | 1.2 - 1.6 (Multiplet) | 10H |

| Methyl (-CH₃) | 0.9 - 1.1 (Singlet) | 3H |

| Methylene (-CH₂OH) | 3.3 - 3.5 (Singlet) | 2H |

| Hydroxyl (-OH) | Variable (Broad Singlet) | 1H |

| IR Spectroscopy | ||

| O-H Stretch | ~3300 cm⁻¹ (Strong, Broad) | Confirms the presence of a hydroxyl group. |

| C-O Stretch | ~1040 cm⁻¹ (Strong) | Indicative of a primary alcohol. |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and industrially relevant method is the hydroformylation of 1-methylcyclohexene, followed by the reduction of the resulting aldehyde. This two-step process can achieve high yields and purity[4].

Experimental Protocol: Synthesis via Hydroformylation and Reduction

This protocol outlines a general procedure for the synthesis of this compound from 1-methylcyclohexene.

Step 1: Hydroformylation of 1-Methylcyclohexene

-

Catalyst Preparation : In a high-pressure reactor, a rhodium-based catalyst (e.g., a rhodium-phosphine complex) is dissolved in an appropriate solvent under an inert atmosphere.

-

Reaction Setup : The reactor is charged with 1-methylcyclohexene and the catalyst solution.

-

Hydroformylation : The reactor is pressurized with a mixture of carbon monoxide (CO) and hydrogen (H₂) (syngas). The reaction is heated to a specific temperature and maintained for several hours while monitoring the pressure and gas uptake.

-

Work-up : After the reaction is complete, the reactor is cooled, and the pressure is released. The resulting mixture, containing (1-methylcyclohexyl)carbaldehyde, is then carried forward to the next step.

Step 2: Reduction of (1-Methylcyclohexyl)carbaldehyde

-

Reduction : The crude aldehyde from the previous step is dissolved in a suitable solvent (e.g., methanol or ethanol). A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0-25 °C).

-

Quenching : After the reduction is complete, the reaction is carefully quenched with water or a dilute acid.

-

Extraction : The product, this compound, is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification : The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation to yield pure this compound.

References

- 1. This compound | C8H16O | CID 1501840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H16O) [pubchemlite.lcsb.uni.lu]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. This compound|High-Purity|For Research [benchchem.com]

- 5. 14064-13-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to (1-Methylcyclohexyl)methanol

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of (1-methylcyclohexyl)methanol, tailored for researchers, scientists, and professionals in drug development.

Structure and IUPAC Name

This compound is a primary alcohol featuring a cyclohexyl ring substituted with both a methyl group and a hydroxymethyl group on the same carbon atom. Its systematic IUPAC name is this compound.[1][2]

Chemical Structure:

The structure consists of a cyclohexane ring where one carbon atom (C1) is a quaternary center, bonded to a methyl group, a hydroxymethyl group (-CH2OH), and two other carbon atoms of the ring.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 14064-13-2 | [1][3] |

| Molecular Formula | C8H16O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1][3] |

| Appearance | Colorless oil/liquid | [4] |

| Boiling Point | 197-198 °C at 768 Torr | [4] |

| Refractive Index | 1.449 | [4] |

| InChI Key | UUBPRIUBEQJUQL-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CC1(CCCCC1)CO | [1][2] |

Spectroscopic Information:

-

¹H NMR: Predicted chemical shifts include a multiplet for the cyclohexane ring protons (-CH₂-)₅ between 1.2-1.6 ppm, a singlet for the methyl protons (-CH₃) around 0.9-1.1 ppm, and a singlet for the methylene protons (-CH₂OH) in the range of 3.3-3.5 ppm. The hydroxyl proton (-OH) signal is a broad singlet with a variable chemical shift.[3]

-

IR Spectroscopy: The presence of a primary alcohol is confirmed by a strong, broad O-H stretching band around 3300 cm⁻¹ and a strong C-O stretching band near 1040 cm⁻¹.[3]

Synthesis and Experimental Protocols

This compound is a valuable synthetic intermediate.[3] A common and efficient industrial method for its synthesis is the hydroformylation of 1-methylcyclohexene, followed by the hydrogenation of the resulting aldehyde.[3]

Experimental Protocol: Synthesis via Hydroformylation of 1-Methylcyclohexene

This protocol describes a two-step synthesis starting from 1-methylcyclohexene, which is first converted to an aldehyde via hydroformylation, followed by reduction to the target alcohol.

Step 1: Hydroformylation of 1-Methylcyclohexene

-

Objective: To introduce a formyl group (-CHO) across the double bond of 1-methylcyclohexene.

-

Reagents and Catalyst:

-

1-Methylcyclohexene

-

Syngas (a mixture of carbon monoxide and hydrogen)

-

Rhodium-based catalyst (e.g., a rhodium complex with phosphine ligands)

-

Anhydrous toluene (solvent)

-

-

Procedure:

-

In a high-pressure reactor, dissolve the rhodium-based catalyst in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1-methylcyclohexene to the reactor.

-

Seal the reactor and purge it with syngas.

-

Pressurize the reactor with syngas to the desired pressure and heat to the reaction temperature. Key parameters such as temperature, pressure, and catalyst concentration must be optimized to maximize the yield of the aldehyde intermediate and minimize side reactions like hydrogenation or isomerization.[3]

-

Maintain the reaction under stirring for several hours until completion, monitoring the consumption of the starting material by gas chromatography (GC).

-

After cooling the reactor and venting the excess gas, the resulting mixture containing (1-methylcyclohexyl)carbaldehyde is carried forward to the next step.

-

Step 2: Reduction of (1-Methylcyclohexyl)carbaldehyde

-

Objective: To reduce the intermediate aldehyde to the primary alcohol.

-

Reagents:

-

Crude (1-methylcyclohexyl)carbaldehyde solution from Step 1

-

Reducing agent (e.g., Sodium borohydride (NaBH₄) or catalytic hydrogenation with H₂/Pd-C)

-

Methanol or Ethanol (solvent for NaBH₄ reduction)

-

-

Procedure (using NaBH₄):

-

Cool the crude aldehyde solution in an ice bath.

-

Slowly add a solution or suspension of sodium borohydride in methanol or ethanol.

-

After the addition is complete, allow the mixture to stir at room temperature for a few hours until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by carefully adding water, followed by dilute hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate esters.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

-

Chemical Reactivity and Applications in Drug Development

The primary alcohol group in this compound is a versatile functional handle for various chemical transformations, making it a useful building block in the synthesis of more complex molecules for drug discovery.[3][5]

Key Reactions:

-

Oxidation to Carboxylic Acid: The primary alcohol can be oxidized to (1-methylcyclohexyl)carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[3] This transformation is crucial for introducing a carboxylic acid moiety, a common functional group in drug candidates.

-

Conversion to Tosylate: The hydroxyl group can be converted into an excellent leaving group, such as a tosylate, by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[3] The resulting (1-methylcyclohexyl)methyl tosylate is highly reactive towards nucleophilic substitution, enabling the introduction of a wide range of functional groups.[3]

Experimental Protocol: Synthesis of (1-Methylcyclohexyl)methyl Tosylate

-

Objective: To convert the hydroxyl group of this compound into a tosylate leaving group.

-

Reagents:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (serves as both solvent and base)

-

Dichloromethane (optional co-solvent)

-

-

Procedure:

-

Dissolve this compound in pyridine and cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains low.

-

After the addition, allow the reaction mixture to stir at 0 °C for several hours or overnight in a refrigerator.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, pour the reaction mixture into cold dilute hydrochloric acid to neutralize the pyridine.

-

Extract the product with an organic solvent like diethyl ether.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by recrystallization or chromatography.

-

Visualizations of Synthetic Pathways and Transformations

The following diagrams, generated using Graphviz, illustrate the key synthetic workflow and chemical reactivity of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Key reactions of this compound.

References

An In-depth Technical Guide to the Core Reactions of (1-Methylcyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylcyclohexyl)methanol is a versatile primary alcohol that serves as a key intermediate in the synthesis of a variety of organic molecules. Its unique structural features, including a sterically hindered primary alcohol attached to a tertiary carbon center, influence its reactivity in a range of chemical transformations. This technical guide provides a comprehensive overview of the core reactions involving this compound, including its synthesis, oxidation, esterification, dehydration, and conversion to a tosylate. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and experimental workflows are presented to facilitate its application in research and development.

Introduction

This compound, a colorless liquid, is a valuable building block in organic synthesis. The presence of a primary hydroxyl group allows for a variety of functional group transformations, while the adjacent quaternary carbon atom introduces steric hindrance that can influence reaction kinetics and selectivity. Understanding the key reactions of this alcohol is crucial for its effective utilization in the synthesis of more complex molecules, including active pharmaceutical ingredients and other fine chemicals. This guide will delve into the fundamental reactions of this compound, providing practical and detailed information for laboratory applications.

Key Reactions and Mechanisms

The reactivity of this compound is primarily dictated by its primary alcohol functional group. The following sections detail the most important transformations it undergoes.

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the hydroformylation of 1-methylcyclohexene. This process, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond of the alkene, followed by the reduction of the resulting aldehyde.

Reaction Pathway:

Caption: Synthesis of this compound.

Oxidation to (1-Methylcyclohexyl)carboxylic Acid

As a primary alcohol, this compound can be oxidized to the corresponding carboxylic acid, (1-Methylcyclohexyl)carboxylic acid. Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and scale. A common and efficient method involves the use of Jones reagent (chromium trioxide in aqueous sulfuric acid) or other chromium-based oxidants. Alternatively, milder conditions can be achieved using a TEMPO-catalyzed oxidation with sodium hypochlorite.

Reaction Pathway:

Caption: Oxidation of this compound.

Esterification

This compound readily undergoes esterification with carboxylic acids in the presence of an acid catalyst, a reaction known as Fischer esterification. This reversible reaction is typically driven to completion by using an excess of one of the reactants or by removing the water formed during the reaction.

Reaction Pathway:

Caption: Fischer Esterification of this compound.

Dehydration to Alkenes

Acid-catalyzed dehydration of this compound leads to the formation of a mixture of isomeric alkenes. The reaction proceeds via an E1 mechanism involving the formation of a primary carbocation, which can then rearrange to a more stable tertiary carbocation before elimination of a proton.

Reaction Pathway:

Caption: Dehydration of this compound.

Conversion to (1-Methylcyclohexyl)methyl Tosylate

The hydroxyl group of this compound can be converted into a good leaving group by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is a versatile intermediate for nucleophilic substitution reactions.

Reaction Pathway:

Caption: Tosylation of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key reactions of this compound. Please note that yields and reaction conditions can vary depending on the specific reagents and procedures used.

| Reaction | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Oxidation | Jones Reagent | - | Acetone | 0 - 25 | 2 - 4 | 80 - 90 |

| Esterification | Acetic Acid | H₂SO₄ | Toluene | Reflux | 4 - 8 | 75 - 85 |

| Dehydration | - | H₃PO₄ | - | 150 - 170 | 1 - 2 | 70 - 80 |

| Tosylation | p-TsCl, Pyridine | - | CH₂Cl₂ | 0 - 25 | 12 - 18 | 85 - 95 |

Detailed Experimental Protocols

Oxidation of this compound to (1-Methylcyclohexyl)carboxylic Acid

Materials:

-

This compound

-

Jones Reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and then diluting with water)

-

Acetone

-

Diethyl ether

-

Sodium bisulfite

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, ice bath, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.

-

Add Jones reagent dropwise from a dropping funnel to the stirred solution, maintaining the temperature below 20°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. The color of the reaction mixture should change from orange to green.

-

Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the green color disappears.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (1-Methylcyclohexyl)carboxylic acid.

-

Purify the crude product by recrystallization or column chromatography.

Fischer Esterification of this compound with Acetic Acid

Materials:

-

This compound

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), glacial acetic acid (1.2 eq), and toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

-

Heat the reaction mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap.

-

Continue the reflux until no more water is collected (typically 4-8 hours).

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude ester can be purified by distillation under reduced pressure.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for a typical organic synthesis involving a reaction, work-up, and purification.

Caption: General Experimental Workflow in Organic Synthesis.

A Technical Guide to the Safety and Hazards of (1-Methylcyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and hazard information for (1-Methylcyclohexyl)methanol (CAS No. 14064-13-2), a compound used in various chemical syntheses. The following sections detail its hazard classifications, physical and chemical properties, and general safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial for personnel handling this chemical to be fully aware of its potential hazards.

The primary hazards associated with this compound are:

-

Combustible Liquid: It is a liquid that can burn.[1]

-

Skin Irritation: Causes irritation upon contact with the skin.[1][2]

-

Serious Eye Irritation: Causes serious irritation to the eyes.[1][2]

-

Respiratory Irritation: May cause irritation to the respiratory tract.[1][2]

GHS Hazard Statements:

-

H227: Combustible liquid.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1][3] |

| Molecular Weight | 128.21 g/mol | [1][3] |

| CAS Number | 14064-13-2 | [1][3] |

| Appearance | Colorless oil/liquid | [3] |

| Boiling Point | 197 to 198 °C at 768 Torr | [3] |

| Density (Predicted) | 0.893 ± 0.06 g/cm³ at 20°C | [3] |

| Refractive Index | 1.449 | [3] |

| XlogP (Predicted) | 2.3 | [4] |

Experimental Protocols Overview

-

Acute Toxicity Studies: To determine the short-term adverse effects of a substance. For this compound, this would involve assessing oral, dermal, and inhalation routes of exposure.

-

Skin and Eye Irritation Studies: These are typically conducted using in vivo (e.g., rabbit) or in vitro models to assess the potential for a substance to cause local irritation.

-

Flammability and Combustibility Testing: Standardized tests are used to determine the flash point and other flammability characteristics of a liquid to classify it as combustible or flammable.

-

Specific Target Organ Toxicity - Single Exposure (STOT-SE) Assessment: This involves evaluating the potential for a substance to cause toxicity in specific organs following a single exposure, which led to the classification for respiratory tract irritation.

The diagram below illustrates a generalized workflow for the chemical hazard and risk assessment process.

References

An In-depth Technical Guide on the Thermodynamic Properties of (1-Methylcyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the key thermodynamic properties of (1-Methylcyclohexyl)methanol. Due to a notable scarcity of direct experimental data for this specific compound in publicly accessible literature, this document focuses on detailing the established experimental protocols for determining these properties in analogous organic liquids. Furthermore, it presents available thermodynamic data for structurally similar compounds, namely cyclohexylmethanol and methylcyclohexane, to offer a comparative context and predictive insights. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development by outlining the methodologies required for the precise characterization of this compound's thermodynamic profile.

Introduction

This compound is a primary alcohol containing a substituted cyclohexane ring. Its structural features, including the hydroxyl group and the non-planar saturated ring, are expected to influence its intermolecular interactions and, consequently, its thermodynamic behavior. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, heat capacity, and vapor pressure, is crucial for various applications, including reaction engineering, process design, and in the pharmaceutical sciences for solubility and formulation studies.

This guide addresses the current gap in experimental data by providing detailed experimental methodologies and comparative data from structurally related molecules.

Comparative Thermodynamic Data

To provide a frame of reference for the expected thermodynamic properties of this compound, the following tables summarize experimental data for cyclohexylmethanol and methylcyclohexane. These compounds are structurally analogous, with cyclohexylmethanol being an isomer and methylcyclohexane sharing the same substituted cyclohexane core.

Table 1: Enthalpy Data for Structurally Related Compounds

| Property | Cyclohexylmethanol | Methylcyclohexane | Units |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -4346.3 ± 1.8 | -4661.8 ± 1.9 | kJ/mol |

| Liquid Phase Enthalpy of Formation (ΔfH°liquid) | -384.5 ± 1.9 | -190.2 ± 1.0 | kJ/mol |

| Enthalpy of Vaporization (ΔvapH°) | 57.3 ± 0.8 | 35.3 ± 0.2 | kJ/mol |

Data sourced from the NIST WebBook.

Table 2: Heat Capacity and Entropy Data for Structurally Related Compounds

| Property | Cyclohexylmethanol | Methylcyclohexane | Units |

| Liquid Phase Heat Capacity (Cp,liquid) at 298.15 K | 218.4 | 183.7 | J/mol·K |

| Liquid Phase Molar Entropy (S°liquid) at 298.15 K | 243.1 | 239.1 | J/mol·K |

Data sourced from the NIST WebBook and Cheméo.

Table 3: Vapor Pressure Data for Methylcyclohexane

| Temperature (K) | Vapor Pressure (kPa) |

| 298.15 | 5.73 |

| 323.15 | 16.2 |

| 348.15 | 38.9 |

| 373.15 | 81.9 |

Data sourced from the NIST WebBook.

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of organic liquids like this compound.

Determination of Enthalpy of Combustion

The enthalpy of combustion can be determined using calorimetry. For high accuracy, a bomb calorimeter is the preferred instrument.

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.5 grams) of this compound is placed in a crucible within the bomb calorimeter.

-

Assembly: The crucible is placed in the bomb, and a fine ignition wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited by passing an electric current through the ignition wire.

-

Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid[1]. The heat released by the combustion of the this compound sample is calculated from the temperature rise and the heat capacity of the calorimeter. The molar enthalpy of combustion is then determined from the heat released and the number of moles of the sample.

A simpler, albeit less accurate, method involves using a spirit burner and a copper calorimeter to heat a known mass of water[2][3][4]. This method is suitable for comparative studies but is subject to significant heat loss to the surroundings[3][5].

Determination of Heat Capacity

The isobaric heat capacity (Cp) of liquid this compound can be determined using adiabatic calorimetry.

Experimental Protocol: Adiabatic Calorimetry

-

Sample Loading: A known mass of the purified liquid sample is sealed in a calorimetric vessel.

-

Calorimeter Setup: The vessel, equipped with a heater and a temperature sensor, is placed within an adiabatic shield. The temperature of the shield is controlled to match the temperature of the vessel, minimizing heat exchange with the surroundings[6].

-

Heating: A precisely measured amount of electrical energy is supplied to the heater, causing the temperature of the sample to increase.

-

Temperature Measurement: The temperature of the sample is recorded before and after the energy input, once thermal equilibrium is reached.

-

Calculation: The heat capacity of the sample is calculated from the amount of energy supplied and the corresponding temperature rise, after correcting for the heat capacity of the vessel itself[6]. This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Determination of Vapor Pressure and Enthalpy of Vaporization

The vapor pressure of this compound can be measured using a static or dynamic method. The enthalpy of vaporization can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Experimental Protocol: Ebulliometry (Dynamic Method)

-

Apparatus: An ebulliometer, such as a Scott ebulliometer, is used. This device allows for the precise measurement of the boiling temperature of a liquid at a controlled pressure[7].

-

Procedure: A sample of this compound is placed in the ebulliometer. The system is connected to a pressure control system.

-

Measurement: The pressure is set to a specific value, and the liquid is heated to its boiling point. The boiling temperature is recorded at this pressure.

-

Data Collection: This measurement is repeated at various pressures, typically ranging from a few mbar up to atmospheric pressure[7].

-

Data Analysis: The vapor pressure data as a function of temperature is obtained. The enthalpy of vaporization (ΔvapH) can be calculated from the slope of a plot of ln(P) versus 1/T, based on the Clausius-Clapeyron equation.

For very low vapor pressures, the gas saturation method can be employed[7].

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the thermodynamic properties discussed.

Caption: Experimental workflow for determining key thermodynamic properties.

Conclusion

While direct experimental thermodynamic data for this compound remains elusive in the current body of scientific literature, this guide provides the necessary framework for its determination. The detailed experimental protocols for bomb calorimetry, adiabatic calorimetry, and ebulliometry offer a clear path for researchers to obtain accurate values for the enthalpy of combustion, heat capacity, and vapor pressure. The compiled data for the structurally similar compounds, cyclohexylmethanol and methylcyclohexane, serve as a valuable benchmark for what can be expected for this compound. It is anticipated that the application of these methodologies will lead to a comprehensive thermodynamic characterization of this compound, thereby supporting its use in scientific research and industrial applications, particularly in the field of drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. scienceready.com.au [scienceready.com.au]

- 4. Comparing heat energy from burning alcohols | Class experiment | RSC Education [edu.rsc.org]

- 5. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 6. srd.nist.gov [srd.nist.gov]

- 7. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

The Advent of a Key Synthetic Building Block: A Technical Guide to the Discovery and Synthesis of (1-Methylcyclohexyl)methanol

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and historical synthesis of (1-Methylcyclohexyl)methanol, a valuable intermediate in the fields of medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document details the evolution of its synthesis, presenting key experimental protocols, quantitative data, and reaction pathways.

Historical Context and Discovery

While a definitive first synthesis of this compound is not prominently documented in early chemical literature, its emergence is intrinsically linked to the broader development of alicyclic chemistry in the late 19th and early 20th centuries. The pioneering work on cycloalkanes and their derivatives by chemists laid the foundational knowledge for the synthesis of such substituted cyclohexanols. Early methods for the formation of alcohols, such as the reduction of carboxylic acids and the use of organometallic reagents, were likely the first avenues explored for the preparation of this compound and its isomers. The development of industrial processes like hydroformylation in the mid-20th century provided a more direct and efficient route to this compound, solidifying its role as a readily accessible synthetic intermediate.

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several strategic pathways, each with its own set of advantages and historical significance. The primary methods include the hydroformylation of 1-methylcyclohexene, the reduction of 1-methylcyclohexanecarboxylic acid and its derivatives, and the Grignard reaction.

Hydroformylation of 1-Methylcyclohexene

A cornerstone of industrial organic synthesis, hydroformylation (or the oxo process) offers a direct route to aldehydes from alkenes, which can then be readily reduced to the corresponding alcohols.

Experimental Protocol:

A two-step, one-pot synthesis can be employed. First, the hydroformylation of 1-methylcyclohexene is carried out to produce 1-methylcyclohexanecarbaldehyde. This is immediately followed by the reduction of the aldehyde to this compound.

-

Reaction Setup: A high-pressure autoclave reactor equipped with a stirrer and temperature and pressure controls is charged with 1-methylcyclohexene, a rhodium-based catalyst (e.g., Rh(CO)₂(acac) modified with a phosphine ligand), and a suitable solvent like toluene.

-

Hydroformylation: The reactor is purged and then pressurized with a 1:1 mixture of carbon monoxide (CO) and hydrogen (H₂) gas to a pressure of 20-50 atm. The reaction mixture is heated to 80-120 °C and stirred vigorously for 2-6 hours.

-

Reduction: After the hydroformylation is complete, the reactor is cooled, and the pressure is carefully vented. A reducing agent, such as sodium borohydride in ethanol or catalytic hydrogenation (e.g., using a Nickel or Palladium catalyst), is introduced to the crude aldehyde solution. The mixture is stirred at room temperature until the reduction is complete.

-

Work-up and Purification: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.

Quantitative Data:

| Parameter | Value |

| Starting Material | 1-Methylcyclohexene |

| Key Reagents | CO, H₂, Rh-catalyst, Reducing agent |

| Typical Yield | 85-95% (over two steps) |

| Purity | >98% |

Reaction Pathway:

Caption: Hydroformylation of 1-methylcyclohexene followed by reduction.

Reduction of 1-Methylcyclohexanecarboxylic Acid and its Esters

The reduction of carboxylic acids and their esters is a fundamental transformation in organic synthesis and represents a classic approach to preparing primary alcohols.

Experimental Protocol (from Methyl 1-methylcyclohexanecarboxylate):

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LAH) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Ester: A solution of methyl 1-methylcyclohexanecarboxylate in the same anhydrous solvent is added dropwise to the stirred LAH suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

-

Work-up and Purification: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate of aluminum salts is removed by filtration. The filtrate is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Purification is achieved by vacuum distillation.

Quantitative Data:

| Parameter | Value |

| Starting Material | Methyl 1-methylcyclohexanecarboxylate |

| Key Reagent | Lithium Aluminum Hydride (LAH) |

| Typical Yield | 80-90% |

| Purity | >97% |

Reaction Pathway:

Methodological & Application

Synthesis of (1-Methylcyclohexyl)methanol from 1-methylcyclohexene: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of (1-methylcyclohexyl)methanol from 1-methylcyclohexene. The synthesis is a two-step process involving the hydroformylation of 1-methylcyclohexene to produce the intermediate aldehyde, 1-methylcyclohexanecarbaldehyde, followed by the reduction of this aldehyde to the target primary alcohol, this compound. This application note details the experimental protocols for both reactions and presents the relevant quantitative data in a clear, tabular format.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and other specialty chemicals. Its synthesis from the readily available starting material, 1-methylcyclohexene, presents a key challenge in controlling the regioselectivity of the initial hydroformylation step. While hydroformylation of terminal alkenes typically yields linear aldehydes, the synthesis of the branched isomer, 1-methylcyclohexanecarbaldehyde, is crucial for obtaining the desired final product. This protocol outlines a method that favors the formation of the branched aldehyde through the use of a rhodium catalyst with bulky phosphine ligands. The subsequent reduction of the aldehyde to the primary alcohol is achieved using sodium borohydride.

Overall Synthesis Workflow

The synthetic pathway from 1-methylcyclohexene to this compound is illustrated below. The process begins with the hydroformylation of the alkene to yield the aldehyde intermediate, which is then reduced to the target alcohol.

Caption: Synthetic route from 1-methylcyclohexene to this compound.

Experimental Protocols

Step 1: Hydroformylation of 1-Methylcyclohexene to 1-Methylcyclohexanecarbaldehyde

This procedure is adapted from methodologies known to favor the formation of branched aldehydes in the hydroformylation of internal alkenes through the use of rhodium catalysts with bulky phosphine ligands.[1][2]

Materials:

-

1-Methylcyclohexene

-

Rhodium(I) acetylacetonatobis(carbonyl) [Rh(acac)(CO)₂]

-

Tris(2,4-di-tert-butylphenyl)phosphite (a bulky phosphite ligand)

-

Toluene (anhydrous and deoxygenated)

-

Syngas (1:1 mixture of CO and H₂)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

Procedure:

-

Catalyst Preparation: In a glovebox, charge the high-pressure autoclave with Rh(acac)(CO)₂ (0.05 mol%) and tris(2,4-di-tert-butylphenyl)phosphite (0.5 mol%).

-

Reaction Setup: Add anhydrous, deoxygenated toluene (solvent) to the autoclave, followed by 1-methylcyclohexene (1.0 equivalent).

-

Reaction Conditions: Seal the autoclave and purge it several times with syngas. Pressurize the reactor with a 1:1 mixture of CO and H₂ to 20 bar.

-

Reaction Execution: Heat the reaction mixture to 100°C with vigorous stirring. Maintain these conditions for 12-24 hours, monitoring the reaction progress by GC analysis of aliquots if possible.

-

Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess syngas. The solvent can be removed under reduced pressure. The crude 1-methylcyclohexanecarbaldehyde is then purified by vacuum distillation.

Step 2: Reduction of 1-Methylcyclohexanecarbaldehyde to this compound

This protocol describes the reduction of the aldehyde intermediate to the final alcohol product using sodium borohydride.[3][4]

Materials:

-

1-Methylcyclohexanecarbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

3 M Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask, separatory funnel, and standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve 1-methylcyclohexanecarbaldehyde (1.0 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10°C.

-

Reaction Execution: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Add 3 M sodium hydroxide solution to decompose the borate salts.[5] Extract the aqueous layer three times with dichloromethane.[5]

-

Purification: Combine the organic layers and wash with saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.[5] The product can be further purified by vacuum distillation.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis of this compound.

Table 1: Hydroformylation of 1-Methylcyclohexene

| Parameter | Value |

| Catalyst | Rh(acac)(CO)₂ with bulky phosphite ligand |

| Reactant Ratio (Ligand:Rh) | 10:1 |

| Substrate | 1-Methylcyclohexene |

| Solvent | Toluene |

| Syngas Pressure (CO:H₂) | 20 bar (1:1) |

| Temperature | 100°C |

| Reaction Time | 12-24 hours |

| Typical Yield (Branched Aldehyde) | 60-70% |

| Branched:Linear Isomer Ratio | >10:1 |

Table 2: Reduction of 1-Methylcyclohexanecarbaldehyde

| Parameter | Value |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Reactant Ratio (NaBH₄:Aldehyde) | 1.5:1 |

| Substrate | 1-Methylcyclohexanecarbaldehyde |

| Solvent | Methanol |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 1-2 hours |

| Typical Yield | >95% |

Logical Relationship of Synthesis Steps

The successful synthesis of the target molecule is contingent on the sequential execution of the hydroformylation and reduction steps. The regioselectivity of the initial hydroformylation is the critical factor determining the feasibility of this synthetic route.

Caption: Key stages in the synthesis of this compound.

References

Detailed Protocol for the Hydroformylation of 1-Methylcyclohexene: Application Notes for Researchers

Introduction

Hydroformylation, also known as the oxo process, is a fundamental and industrially significant chemical reaction that converts alkenes, carbon monoxide, and hydrogen into aldehydes. This atom-economical transformation is a cornerstone of organic synthesis, providing key intermediates for a vast array of fine and bulk chemicals, including alcohols, carboxylic acids, and amines. The hydroformylation of 1-methylcyclohexene is a prime example of this reaction's application to a substituted cyclic alkene, yielding 2-methylcyclohexane-1-carbaldehyde. This product is a valuable precursor in the synthesis of fragrances, pharmaceuticals, and other specialty chemicals. This document provides a detailed protocol for the hydroformylation of 1-methylcyclohexene, targeting researchers, scientists, and professionals in drug development. It encompasses information on catalyst systems, experimental procedures, and expected outcomes.

Reaction Principles and Catalyst Systems

The efficiency and selectivity of the hydroformylation of 1-methylcyclohexene are critically dependent on the choice of catalyst, ligands, and reaction parameters such as temperature, pressure, and solvent. Both rhodium- and cobalt-based catalysts are commonly employed for this transformation, each offering distinct advantages.

Rhodium-Based Catalysts: Rhodium complexes are highly active and typically operate under milder conditions of temperature and pressure compared to their cobalt counterparts.[1] They are known for their high selectivity, which can be finely tuned by the judicious choice of ligands, particularly phosphines and phosphites.[1] These ligands modify the steric and electronic environment of the rhodium center, thereby influencing the regioselectivity of the reaction. For 1-methylcyclohexene, the primary product is the branched aldehyde, 2-methylcyclohexane-1-carbaldehyde.[1]

Cobalt-Based Catalysts: While generally requiring more forcing conditions (higher temperatures and pressures), cobalt-based catalysts present a more cost-effective alternative to rhodium.[1] The active species is typically cobalt tetracarbonyl hydride, HCo(CO)₄.

The regioselectivity of the hydroformylation of 1-methylcyclohexene is determined by the mode of insertion of the alkene into the metal-hydride bond. For rhodium-catalyzed systems, the generally accepted mechanism is the Heck-Breslow cycle.[1] The key steps involve the coordination of the alkene to the rhodium hydride complex, followed by migratory insertion to form a rhodium-alkyl intermediate. Subsequent insertion of carbon monoxide, oxidative addition of dihydrogen, and reductive elimination yield the aldehyde product and regenerate the active catalyst.[1] With 1-methylcyclohexene, two primary regioisomeric aldehydes are possible: 2-methylcyclohexane-1-carbaldehyde and the less favored 7,7-dimethylcycloheptanone.[1] The use of bulky ligands on the rhodium center can sterically favor the formation of the desired 2-methylcyclohexane-1-carbaldehyde.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data for the hydroformylation of cyclic olefins. While specific data for 1-methylcyclohexene is limited in the public domain, the data for the closely related substrate, cyclohexene, provides a valuable benchmark for expected performance.

Table 1: Cobalt-Catalyzed Hydroformylation of Cyclohexene

| Catalyst Precursor | Solvent | Temperature (°C) | Total Pressure (MPa) | Substrate Conversion (%) | Aldehyde Selectivity (%) | Reference |

| Cobalt Chloride/Ferromanganese | THF | 145 | 8.0 | 89 | 96 | [2] |

Table 2: Rhodium-Catalyzed Hydroformylation of Cyclohexene

| Catalyst Precursor | Ligand | Solvent | Temperature (°C) | CO Pressure (bar) | H₂ Pressure (bar) | Reaction Rate (mol [mol Rh]⁻¹ h⁻¹) | Reference |

| Rh(CO)acac | Tris(2-tert-butyl-4-methylphenyl) phosphite | Toluene | 80 | 10 | 10 | 512 | [3] |

Experimental Protocols

The following are detailed protocols for the hydroformylation of 1-methylcyclohexene using both rhodium- and cobalt-based catalyst systems. All procedures involving organometallic compounds should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous and deoxygenated prior to use.

Protocol 1: Rhodium-Catalyzed Hydroformylation

This protocol is a general procedure and may require optimization for specific ligands and reaction scales.

Materials:

-

[Rh(acac)(CO)₂] (dicarbonylacetylacetonatorhodium(I))

-

Triphenylphosphine (PPh₃) or other suitable phosphine/phosphite ligand

-

1-Methylcyclohexene

-

Anhydrous, degassed toluene

-

Syngas (1:1 mixture of CO and H₂)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple

-

Schlenk line and standard glassware for inert atmosphere techniques

Procedure:

-

Catalyst Preparation:

-

Reactor Setup:

-

Reaction:

-

Seal the autoclave and purge it several times with syngas to remove any residual air.

-

Pressurize the reactor to the desired pressure (e.g., 20 atm) with the 1:1 CO/H₂ mixture.[1]

-

Heat the reactor to the desired temperature (e.g., 80 °C) with vigorous stirring.[1]

-

Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or by monitoring the pressure drop.

-

-

Work-up and Purification:

-

After the reaction is complete (typically after several hours), cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.[1]

-

Open the reactor and transfer the reaction mixture to a round-bottom flask.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the 2-methylcyclohexane-1-carbaldehyde.[1]

-

Protocol 2: Cobalt-Catalyzed Hydroformylation

This protocol utilizes a more robust but less active catalyst system, requiring higher temperatures and pressures.

Materials:

-

Co₂(CO)₈ (Dicobalt octacarbonyl)

-

1-Methylcyclohexene

-

Anhydrous, degassed hexane

-

Syngas (1:1 mixture of CO and H₂)

-

High-pressure autoclave reactor

Procedure:

-

Reactor Setup:

-

Reaction:

-

Seal the autoclave and purge it several times with syngas.

-

Pressurize the reactor to a high pressure (e.g., 150 atm) with the 1:1 CO/H₂ mixture.[1]

-

Heat the reactor to a high temperature (e.g., 150 °C) with vigorous stirring.[1]

-

Maintain the reaction for several hours or until the starting material is consumed (as determined by GC analysis of cooled and depressurized aliquots).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

-

The product can be isolated by removing the solvent under reduced pressure and purified by distillation or column chromatography.[1]

-

Visualizations

Catalytic Cycle

References

Application of (1-Methylcyclohexyl)methanol in the Fragrance Industry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (1-Methylcyclohexyl)methanol in the fragrance industry. Due to limited publicly available data on the specific olfactory profile of this compound, this document presents a hypothesized scent profile based on structurally related compounds and outlines its potential applications, synthesis, and analytical evaluation.

Introduction

This compound is a saturated monocyclic primary alcohol. While not a widely documented fragrance ingredient, its structural similarity to other commercially successful cyclohexyl-based aroma chemicals suggests its potential as a novel component in fragrance formulations. Its isomers and related compounds, such as 4-methylcyclohexanemethanol and various cyclohexyl esters, are known to possess desirable olfactory properties ranging from floral and fruity to sweet and woody.[1] This document explores the hypothesized olfactory characteristics of this compound and provides protocols for its synthesis and analysis for fragrance applications.

Hypothesized Olfactory Profile and Applications

Based on the known scents of its structural isomers and related cyclohexyl derivatives, this compound is predicted to have a complex and versatile odor profile. The presence of the methyl group on the cyclohexane ring is likely to impart a unique character.

Predicted Scent Characteristics:

-

Primary Notes: A soft, floral character, reminiscent of lily of the valley or cyclamen, with a subtle, clean, waxy undertone.

-

Secondary Notes: A faint, sweet, and slightly fruity nuance, possibly with hints of green or herbaceous elements.

-

Base Notes: A mild, woody, and clean musk-like character that can act as a blender and fixative.

Potential Applications in Fragrance Formulations:

-

Floral Accords: To impart a fresh, dewy, and natural lift to floral compositions, particularly white florals like jasmine, tuberose, and gardenia.

-

Fruity and Green Accords: To add a touch of sophistication and complexity to fruity and green fragrances, moving them away from simple sweetness towards a more nuanced profile.

-

Woody and Musk Compositions: To act as a modifier and blender, softening the overall composition and adding a clean, substantive background note.

-

Functional Fragrances: Due to its predicted clean and fresh profile, it could be valuable in soaps, detergents, and other personal care products.

Quantitative Data

The following table summarizes key physicochemical properties of this compound and compares it with a structurally related and well-characterized fragrance ingredient, 4-Methylcyclohexanemethanol.

| Property | This compound | 4-Methylcyclohexanemethanol (trans-isomer) | Reference |

| Molecular Formula | C8H16O | C8H16O | |

| Molecular Weight | 128.21 g/mol | 128.21 g/mol | |

| Boiling Point | 197-198 °C at 768 Torr | Not available | |

| Predicted Odor Type | Floral, Waxy, Sweet, Woody | Licorice, Sweet | |

| Odor Threshold | Not available | 0.060 ppb-v (in air) | |

| CAS Number | 14064-13-2 | 34885-03-5 |

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the reduction of methyl 1-methylcyclohexanecarboxylate.

Reaction:

Methyl 1-methylcyclohexanecarboxylate + Lithium Aluminum Hydride → this compound

Materials and Reagents:

-

Methyl 1-methylcyclohexanecarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve methyl 1-methylcyclohexanecarboxylate (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2 hours.

-

Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

-

Combine the filtrate and washes, and dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purify the crude product by vacuum distillation.

Olfactory Evaluation

Objective: To characterize the odor profile of the synthesized this compound.

Materials:

-

Purified this compound

-

Odor-free smelling strips (blotters)

-

Ethanol (perfumer's grade, odorless)

-

Glass vials

Procedure:

-

Prepare a 10% solution of this compound in perfumer's grade ethanol.

-

Dip a clean smelling strip into the solution, ensuring it is saturated but not dripping.

-

Wave the smelling strip a few inches from the nose and inhale gently.

-

Record the initial odor impressions (top notes).

-

Allow the smelling strip to air-dry and evaluate the odor at regular intervals (e.g., 15 minutes, 1 hour, 4 hours, 24 hours) to assess the evolution of the scent (middle and base notes) and its longevity.

-

Describe the odor using standard fragrance terminology (e.g., floral, fruity, woody, green, sweet, etc.).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity of the synthesized this compound and identify any potential impurities.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold at 280°C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

Sample Preparation:

-

Dilute the purified this compound sample 1:100 in high-purity ethanol or hexane.

-

Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention time and peak area of this compound.

-

Identify any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

-

Calculate the purity of the sample based on the relative peak areas.

Visualizations

Caption: Synthesis of this compound.

Caption: Fragrance Evaluation Workflow.

References

Application Notes: (1-Methylcyclohexyl)methanol as a Versatile Building Block for Novel Anticonvulsant Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction